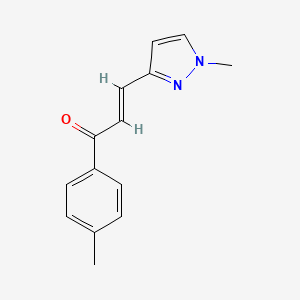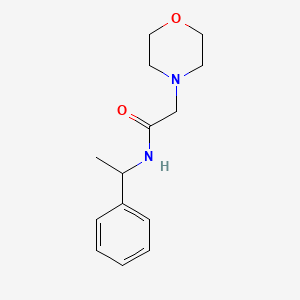
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP is a yellowish crystalline powder that belongs to the class of chalcones, which are compounds that have shown promising results in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes and proteins. In a study conducted by Lee et al. (2017), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the production of pro-inflammatory cytokines. In a study conducted by Kim et al. (2018), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway and inhibiting the Akt and ERK signaling pathways. In a study conducted by Kumar et al. (2019), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to reduce oxidative stress and inflammation in a rat model of Parkinson's disease by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study conducted by Lee et al. (2017), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. In another study conducted by Kim et al. (2018), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway and inhibiting the Akt and ERK signaling pathways. In a study conducted by Kumar et al. (2019), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to reduce oxidative stress and inflammation in a rat model of Parkinson's disease by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is relatively easy to synthesize and purify, which makes it readily available for use in various experiments. Another advantage is that 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has shown promising results in various fields of scientific research, which makes it a potential candidate for the development of new drugs and therapeutic agents. One limitation is that the mechanism of action of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood, which makes it difficult to optimize its use in various experiments. Another limitation is that 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has not been extensively tested in vivo, which makes it difficult to assess its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. One direction is to further investigate the mechanism of action of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in various cell lines and animal models. Another direction is to optimize the synthesis of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one and its derivatives to improve their efficacy and safety. Another direction is to explore the potential applications of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in the development of new drugs and therapeutic agents for various diseases and disorders. Finally, another direction is to conduct clinical trials to assess the safety and efficacy of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in humans.
合成法
The synthesis of 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Aldol condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-methylbenzaldehyde with 1-methyl-1H-pyrazol-3-yl-acetone in the presence of a base catalyst to yield 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. The Knoevenagel reaction involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to yield 4-methyl-3-(1-methyl-1H-pyrazol-3-yl)but-3-en-2-one, which is then subjected to a Claisen-Schmidt condensation reaction with acetone to yield 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. The Aldol condensation reaction involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base catalyst to yield 4-methyl-3-hydroxybut-3-en-2-one, which is then subjected to a dehydration reaction to yield 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one.
科学的研究の応用
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has shown promising results as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In a study conducted by Lee et al. (2017), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. In another study conducted by Kim et al. (2018), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to exhibit anti-cancer effects by inducing apoptosis in human breast cancer cells. In a study conducted by Kumar et al. (2019), 1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in a rat model of Parkinson's disease.
特性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)14(17)8-7-13-9-10-16(2)15-13/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYIPUKWWZROBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)
![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)
![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
